N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
Description
Properties
Molecular Formula |
C13H15N3O2S2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-8(2)19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(7-9)18-3/h4-8H,1-3H3,(H,14,15,17) |
InChI Key |
GEAMHXKSRBTPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Thiadiazole Formation and Functionalization
A streamlined approach combines cyclization and alkylation in a single pot. For instance, reacting thiosemicarbazide with isopropyl isothiocyanate in DMSO at 100°C directly yields the substituted thiadiazole. Subsequent amidation with 3-methoxybenzoic acid via DCC (dicyclohexylcarbodiimide) achieves a 60% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A reported protocol uses:
- 5-Amino-1,3,4-thiadiazole-2-thiol (1 eq)
- Isopropyl iodide (1.2 eq)
- KOH (2 eq)
- Solvent: Ethanol
- Conditions: 100°C, 20 minutes
- Yield: 85%
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Challenges and Optimization Strategies
Byproduct Formation
- Issue : Competing sulfoxide formation during thioalkylation.
- Solution : Use inert atmosphere (N$$_2$$) and stoichiometric control of alkylating agent.
Low Amidation Yields
- Issue : Hydrolysis of 3-methoxybenzoyl chloride in polar solvents.
- Solution : Employ non-polar solvents (e.g., dichloromethane) and molecular sieves.
Industrial-Scale Considerations
For bulk synthesis, cost-effective protocols prioritize:
- Catalyst Recycling : EDC/HOBt recovery via aqueous extraction.
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF).
Emerging Methodologies
Recent advances include enzymatic amidation using lipases, which offer greener alternatives. For example, Candida antarctica lipase B (CAL-B) catalyzes the coupling of 3-methoxybenzoic acid and thiadiazol-2-amine in ionic liquids, achieving 70% yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Substituent Effects on the Thiadiazole Ring
The thiadiazole ring serves as a scaffold for diverse functionalization. Key structural analogs differ in substituents at positions 2 (amide group) and 5 (alkyl/arylthio groups).
Table 1: Substituent Variations in Selected Thiadiazole Derivatives
Key Observations:
- Position 5 Substituents: The isopropylthio group in the target compound enhances steric bulk and lipophilicity compared to smaller groups (methylthio, ethylthio).
- Position 2 Substituents: The 3-methoxybenzamide group provides electron-donating methoxy effects, which may influence electronic properties and binding affinity. In contrast, acetamide derivatives (e.g., 5f, 5g) feature phenoxy groups with varying substituents (isopropyl, methyl), altering solubility and steric profiles .
Physical and Chemical Properties
Table 2: Comparative Physical Data
Key Observations:
- Melting Points : Larger, rigid substituents (e.g., benzylthio in 5h) reduce melting points compared to smaller alkylthio groups (e.g., 5g: 168–170°C vs. 5h: 133–135°C) .
- Crystallinity : The ethoxy derivative forms stable crystals via N–H···N hydrogen bonds, suggesting the target compound’s crystallinity may depend on similar intermolecular interactions.
Biological Activity
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 278.39 g/mol. The structure consists of a thiadiazole ring substituted with an isopropylthio group and a methoxybenzamide moiety.
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.
- Substitution reactions to introduce the isopropylthio group and methoxybenzamide functionalities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | |
| This compound | HCC827 | 6.26 ± 0.33 | |
| This compound | NCI-H358 | 6.48 ± 0.11 |
The compound demonstrated moderate cytotoxicity against healthy lung fibroblasts (MRC-5), indicating the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways in cancerous cells through activation of caspases.
- Modulation of Signaling Pathways : The thiadiazole moiety may interact with specific cellular targets involved in proliferation and survival signaling pathways.
Case Studies
A study conducted on various substituted thiadiazole derivatives highlighted the significant variability in biological activity based on structural modifications. For instance:
- Compound Variants : Certain modifications led to enhanced activity against specific cancer types while others exhibited broader spectrum effects against multiple cell lines .
This underscores the importance of structural optimization in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
